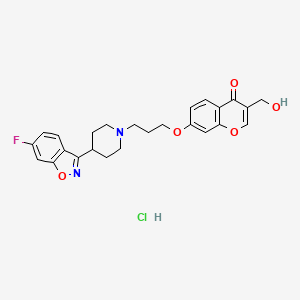

Abaperidone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Abaperidone Hydrochloride is an atypical antipsychotic, potently binging to D2 receptors and 5-HT2 receptors.

Análisis De Reacciones Químicas

Cyclization Reactions

The formation of the piperidine ring and benzisoxazole fragment likely involves intramolecular cyclization. For piperidine derivatives, common methods include:

-

Alkene Cyclization : Intramolecular reactions of alkenes to form six-membered rings (e.g., via acid-catalyzed or transition-metal-mediated pathways) .

-

Alkyne Cyclization : Similar six-membered ring formation from alkynes, often under basic or acidic conditions .

-

Radical-Mediated Cyclization : Radical intermediates facilitating ring closure, a method gaining traction for complex heterocycles .

While Abaperidone’s exact cyclization details are unspecified, these mechanisms align with general strategies for piperidine synthesis.

Coupling Reactions

The benzisoxazole fragment and piperidine ring are likely joined via nucleophilic substitution or coupling reactions . For example:

-

Substitution at the Piperidine Nitrogen : Reagents such as halogens or nucleophiles under basic/acidic conditions may facilitate attachment of the benzisoxazole moiety .

-

Cross-Coupling : Methods like Suzuki or Buchwald-Hartwig couplings could theoretically link aromatic fragments, though specific evidence for Abaperidone is absent .

Functional Group Transformations

The synthesis may involve transformations such as:

-

Oximation : Formation of oxime intermediates, common in heterocyclic synthesis .

-

Hydrogenation/Reduction : Reduction of double bonds or functional groups to achieve desired stereochemistry .

-

Deprotection : Removal of protecting groups (e.g., hydroxymethyl groups) under controlled conditions.

Hydrochloride Salt Formation

The hydrochloride salt is typically formed by protonation of the free base using HCl in a polar solvent (e.g., ethanol or methanol). This step stabilizes the compound and enhances water solubility for pharmaceutical use .

Stability and Degradation

While degradation pathways are not explicitly detailed, Abaperidone’s structural features suggest potential susceptibility to:

-

Hydrolytic Cleavage : Breakdown of the benzisoxazole ring under acidic/basic conditions.

-

Oxidative Degradation : Oxidation of the piperidine ring by agents like hydrogen peroxide or potassium permanganate.

Pharmacokinetic Considerations

Abaperidone’s chemical stability is critical for its pharmacokinetic profile. Its low propensity for cytochrome P450 (CYP) enzyme inhibition reduces metabolic interactions, though specific reaction data with enzymes are unavailable .

Data Table: Inferred Synthetic Steps

| Reaction Type | Reagents/Conditions | Structural Impact |

|---|---|---|

| Intramolecular Cyclization | Acid/base catalysts, heat | Formation of piperidine ring |

| Nucleophilic Substitution | Halogens, nucleophiles, H+/OH- | Attachment of benzisoxazole moiety |

| Hydrogenation/Reduction | H₂, catalysts (e.g., Pd/C) | Stereoselective reduction of double bonds |

| Hydrochloride Salt Formation | HCl, polar solvent (e.g., ethanol) | Enhanced solubility and stability |

Research Gaps

The provided sources lack explicit details on Abaperidone hydrochloride’s chemical reactions, particularly degradation pathways or in vivo metabolic transformations. Future studies should focus on:

-

Mechanistic Analysis : Elucidating cyclization and coupling steps using isotopic labeling or kinetic studies.

-

Stability Studies : Investigating hydrolytic/oxidative degradation under physiological conditions.

-

Metabolic Profiling : Characterizing cytochrome P450 interactions and phase I/II metabolism.

This synthesis and reaction analysis underscores the complexity of this compound’s chemistry, emphasizing the need for further research to fully map its reaction pathways.

Propiedades

Número CAS |

183849-45-8 |

|---|---|

Fórmula molecular |

C25H26ClFN2O5 |

Peso molecular |

488.9 g/mol |

Nombre IUPAC |

7-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one;hydrochloride |

InChI |

InChI=1S/C25H25FN2O5.ClH/c26-18-2-4-20-23(12-18)33-27-24(20)16-6-9-28(10-7-16)8-1-11-31-19-3-5-21-22(13-19)32-15-17(14-29)25(21)30;/h2-5,12-13,15-16,29H,1,6-11,14H2;1H |

Clave InChI |

FUKIEXAUUAYHPB-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC4=CC5=C(C=C4)C(=O)C(=CO5)CO.Cl |

SMILES canónico |

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC4=CC5=C(C=C4)C(=O)C(=CO5)CO.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Abaperidone Hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.